molecular formula C8H15NO3 B13015183 3-(Diethylamino)oxetane-3-carboxylic acid

3-(Diethylamino)oxetane-3-carboxylic acid

Cat. No.: B13015183
M. Wt: 173.21 g/mol
InChI Key: SHIWUSGEAPPUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylamino)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring substituted with a diethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 3-hydroxy-2-(hydroxymethyl)propanoic acid, followed by protection of the hydroxyl groups, cyclization to form the oxetane ring, and subsequent deprotection and functionalization to introduce the diethylamino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-(Diethylamino)oxetane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)oxetane-3-carboxylic acid involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Oxetane-3-carboxylic acid: Lacks the diethylamino group, making it less versatile in certain chemical reactions.

    3-(Methylamino)oxetane-3-carboxylic acid: Contains a methylamino group instead of a diethylamino group, which can affect its reactivity and applications.

Uniqueness

3-(Diethylamino)oxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the diethylamino group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(diethylamino)oxetane-3-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-3-9(4-2)8(7(10)11)5-12-6-8/h3-6H2,1-2H3,(H,10,11)

InChI Key

SHIWUSGEAPPUSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(COC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.